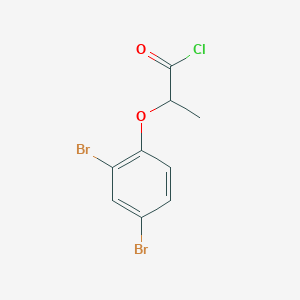
2-(2,4-Dibromophenoxy)propanoyl chloride
Vue d'ensemble
Description
“2-(2,4-Dibromophenoxy)propanoyl chloride” is a specialty product used for proteomics research . It has a molecular formula of C9H7Br2ClO2 and a molecular weight of 342.41 .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dibromophenoxy)propanoyl chloride” is defined by its molecular formula, C9H7Br2ClO2 . For a detailed structural analysis, you may need to refer to its MOL file or use a molecular visualization tool.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-Dibromophenoxy)propanoyl chloride” are defined by its molecular structure. It has a molecular weight of 342.41 . More specific properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique
Protective and Orthogonal Protection Strategy
- 2-(2,4-Dibromophenoxy)propanoyl chloride has been utilized in protecting hydroxyl and amino functionalities of amino alcohols and aminophenols. A study by Ramesh, Bhat, and Chandrasekaran (2005) found that propargyloxycarbonyl chloride can protect these functionalities in one pot using bases like triethylamine or pyridine. This compound demonstrates a unique protecting strategy where an amine and an alcohol group can be protected simultaneously, and selectively deprotected later if needed (Ramesh, Bhat, & Chandrasekaran, 2005).
Antibacterial Activity
- Compounds like 2-(2',4'-Dibromophenoxy)-3,5-dibromophenol, closely related to 2-(2,4-Dibromophenoxy)propanoyl chloride, have shown potent and broad-spectrum antibacterial activity. Sun et al. (2015) and Shridhar et al. (2009) reported these compounds' effectiveness against bacteria like methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli O157:H7, and Salmonella. Such compounds could serve as potential lead molecules for developing new antibiotics (Sun et al., 2015); (Shridhar et al., 2009).
Reaction and Transformation Studies
- Studies on the transformation of bromophenols like 2,4-dibromophenol (closely related to 2-(2,4-Dibromophenoxy)propanoyl chloride) during processes like chlorination have provided insights into the environmental fate of such compounds. Xiang et al. (2020) explored how these compounds transform in aquatic environments, revealing critical details about their reactivity and potential environmental impact (Xiang et al., 2020).
Novel Photoproduct Formation
- Research by Liu et al. (2011) on the photochemical transformation of 2,4-dibromophenol in aquatic solutions under simulated sunlight demonstrated the formation of novel photoproducts like 2'-hydroxy-2,3',4,5'-tetrabromodipheyl ether. This study contributes to understanding the environmental behavior and potential impacts of such bromophenols (Liu et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,4-dibromophenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2ClO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFBAJWNLKWKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277385 | |
| Record name | 2-(2,4-Dibromophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dibromophenoxy)propanoyl chloride | |
CAS RN |
1160257-22-6 | |
| Record name | 2-(2,4-Dibromophenoxy)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dibromophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile](/img/structure/B1452655.png)

![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)
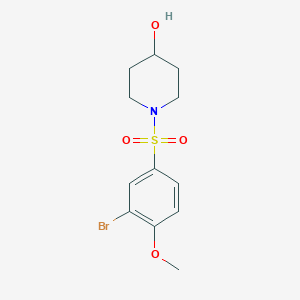
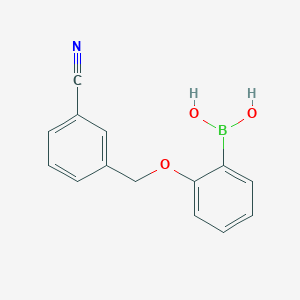
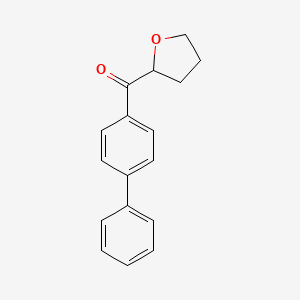



![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)
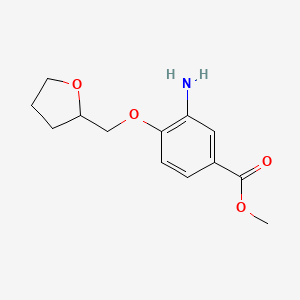
![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)